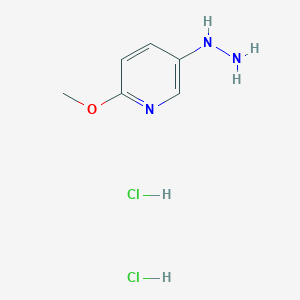

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-3-2-5(9-7)4-8-6;;/h2-4,9H,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIECLGRHPYVVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride chemical properties

An In-depth Technical Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, combining a methoxy-substituted pyridine ring with a reactive hydrazine moiety, make it an indispensable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, core reactivity—most notably in the Fischer Indole Synthesis—and its significant role in the development of targeted therapeutics, such as kinase inhibitors. Safety protocols, handling, and analytical characterization are also discussed to provide a holistic resource for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is typically supplied as a stable salt, enhancing its shelf-life and handling characteristics compared to the free base. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen atom significantly influences the reactivity of the hydrazine functional group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 179688-43-4 | [1] |

| Molecular Formula | C₆H₁₁Cl₂N₃O | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| Appearance | Off-white to light yellow or pink crystalline powder | [2] |

| Melting Point | ~200 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[2][3] | |

| Stability | The dihydrochloride salt is significantly more stable than the free base. It is hygroscopic and should be stored under an inert atmosphere.[3][4] |

The dihydrochloride form ensures that both the pyridine nitrogen and the hydrazine nitrogens are protonated, increasing water solubility and stability by preventing aerial oxidation, a common degradation pathway for free hydrazines.

Synthesis and Mechanism

The most common laboratory-scale synthesis of aryl and heteroaryl hydrazines involves the diazotization of a primary aromatic amine followed by reduction of the resulting diazonium salt.

Synthetic Pathway Overview

The synthesis of this compound begins with the commercially available 6-methoxypyridin-3-amine. The amine is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures. This intermediate is then reduced, typically with tin(II) chloride, to yield the target hydrazine, which is isolated as its stable dihydrochloride salt.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Diazotization of 6-Methoxypyridin-3-amine

-

To a stirred solution of concentrated hydrochloric acid and water, add 6-methoxypyridin-3-amine (1.0 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.

-

Causality: Low temperatures are critical to prevent the decomposition of the unstable diazonium salt. The strong acid medium is necessary for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.

-

-

Step 2: Reduction to Hydrazine Dihydrochloride

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution dropwise, maintaining the temperature below 10 °C. A precipitate will form.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove impurities and residual acid.

-

Dry the product under vacuum over a desiccant (e.g., P₂O₅ or CaSO₄) to yield this compound as a solid.[5][6]

-

Causality: Tin(II) chloride is a robust and cost-effective reducing agent for diazonium salts. The large excess ensures the complete reduction of the diazonium intermediate to the hydrazine. The final product precipitates from the acidic solution as the highly stable dihydrochloride salt.

-

Reactivity and Core Application: The Fischer Indole Synthesis

The primary utility of (6-Methoxy-pyridin-3-yl)-hydrazine lies in its role as a key precursor for the Fischer Indole Synthesis, one of the oldest and most reliable methods for constructing the indole nucleus.[7][8] This heterocyclic core is a privileged scaffold found in numerous natural products and pharmaceuticals.[8]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds by heating a phenyl- or heteroarylhydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids).[7][9]

-

Hydrazone Formation: The hydrazine reacts with the carbonyl compound to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[10][10]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[10][10]-sigmatropic rearrangement (a key step similar to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto an imine carbon to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[7]

Caption: Key stages of the Fischer Indole Synthesis.

Application in Kinase Inhibitor Synthesis

The indole and pyridine scaffolds are prevalent in kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] Kinases are enzymes that regulate cellular processes like growth and proliferation, and their dysregulation is a hallmark of cancer.[11] The ability to use (6-Methoxy-pyridin-3-yl)-hydrazine to construct substituted indoles fused or linked to a pyridine ring makes it a valuable tool for generating libraries of potential kinase inhibitors.[13][14][15]

Detailed Experimental Protocol: Fischer Indole Synthesis

-

Objective: Synthesis of a 5-methoxy-azaindole derivative.

-

In a round-bottom flask, suspend this compound (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.1 eq) in a solvent such as ethanol or acetic acid.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, portion-wise.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) until it is alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.

-

Self-Validation: The identity and purity of the final product must be confirmed through analytical methods as described in the next section. The disappearance of the hydrazine starting material and the appearance of the indole product can be tracked to validate reaction completion.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), and three distinct aromatic protons on the pyridine ring with characteristic coupling patterns. The N-H protons will be broad and may exchange with D₂O. |

| ¹³C NMR | Signals for the methoxy carbon (~55 ppm) and six distinct carbons of the pyridine ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base (C₆H₉N₃O) at m/z 140.08. |

| HPLC | A single major peak indicating high purity (typically >98%). |

Quality Control Workflow

A standard QC protocol for a newly synthesized batch ensures its suitability for subsequent reactions.

Caption: Quality control workflow for batch validation.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

-

Hazards:

-

Toxicity: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1]

-

Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Carcinogenicity: May cause cancer.[1]

-

Environmental: Very toxic to aquatic life with long-lasting effects.[1]

-

-

Safe Handling:

-

Always work in a well-ventilated chemical fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[16]

-

Avoid inhalation of dust or vapors. Use respiratory protection if aerosols are generated.[1]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery. Its utility is most prominently demonstrated in the Fischer Indole Synthesis, providing access to a wide array of substituted azaindoles that are crucial scaffolds for developing targeted therapies, especially kinase inhibitors. While its synthesis is straightforward, its hazardous nature demands strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this potent building block in the pursuit of novel therapeutic agents.

References

-

Hibino, S. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Health Science, 46(6), 435-446. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4933. [Link]

-

CAS Common Chemistry. (n.d.). 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]

-

National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

- Google Patents. (n.d.). US4508695A - Process for preparing hydrazines.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-6-methoxypyridine. PubChem Compound Database. [Link]

-

University of Massachusetts Amherst. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

-

ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

- Google Patents. (n.d.).

-

Arkat USA. (n.d.). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxypyridazin-3-amine. PubChem Compound Database. [Link]

- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

National Center for Biotechnology Information. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][3]oxazin-4(9H)-one (PF-06462894).... [Link]

-

National Center for Biotechnology Information. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity.... [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-pyridin-3-yl)-hydrazine and its dihydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their utility stems from the presence of a reactive hydrazine moiety on a substituted pyridine scaffold, a common structural motif in medicinal chemistry. This guide provides a comprehensive overview of the most reliable and scientifically sound pathway for the synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, tailored for professionals in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and safety. Substituted phenylhydrazines are widely used in the synthesis of new antibacterial, anti-diabetic, anticancer, antiviral, and antihypertensive drugs.[1]

Strategic Approach to Synthesis: The Diazotization-Reduction Pathway

The most robust and widely employed method for the preparation of aryl and heteroaryl hydrazines is a two-step sequence commencing with the corresponding amine. This pathway involves:

-

Diazotization: The conversion of the primary aromatic amine, in this case, 6-methoxypyridin-3-amine, into a diazonium salt. This is achieved through the reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2]

-

Reduction: The subsequent reduction of the diazonium salt to the desired hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) being a particularly effective choice for its reliability and the often-advantageous precipitation of the hydrazine as its hydrochloride salt.[3][4]

This approach is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.

Visualizing the Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is an expertly adapted procedure based on well-established methods for the synthesis of analogous aryl hydrazine hydrochlorides.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 6-Methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | ≥98% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% |

| Stannous Chloride dihydrate | SnCl₂·2H₂O | 225.65 | ≥98% |

| Deionized Water | H₂O | 18.02 | N/A |

| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |

Step-by-Step Methodology

Step 1: Diazotization of 6-Methoxypyridin-3-amine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (80.5 mmol) of 6-methoxypyridin-3-amine in 50 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of 6.1 g (88.6 mmol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C throughout the addition. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a pale yellow to light brown color.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker or flask, prepare a solution of 45.4 g (201.3 mmol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid. This may require gentle warming to fully dissolve, after which it should be cooled to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. This addition is exothermic, and the temperature should be rigorously maintained below 10 °C.

-

Upon addition, a precipitate should begin to form. Continue stirring the resulting suspension in the ice bath for 1-2 hours.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white solid under vacuum to a constant weight to yield this compound.

Scientific Rationale and Field Insights

-

Causality in Experimental Choices: The use of a low temperature (0-5 °C) during diazotization is critical as diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields.[2] The choice of stannous chloride as the reducing agent is strategic; it is a mild yet effective reducing agent for diazonium salts, and the acidic conditions of the reaction facilitate the direct precipitation of the product as its dihydrochloride salt, simplifying purification.[3][4] The excess of stannous chloride ensures the complete reduction of the diazonium intermediate.

-

Self-Validating System: The protocol is designed to be self-validating through observable changes. The formation of the diazonium salt is often accompanied by a distinct color change. The subsequent precipitation of the hydrazine dihydrochloride upon addition to the stannous chloride solution provides a clear indication of a successful reaction. The final product's identity and purity can be unequivocally confirmed through standard analytical techniques such as NMR, IR, and melting point determination.

Characterization of this compound

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methoxy group protons, and the hydrazine protons. The pyridine protons will appear as distinct multiplets in the aromatic region. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydrazine protons (NH and NH₂) will likely appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆): The carbon NMR will show signals for the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be indicative of their electronic environment.

-

IR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the hydrazine group (typically in the range of 3100-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base form of the hydrazine plus a proton [M+H]⁺.

Safety and Handling

Trustworthiness through Safety: Ensuring the safety of the researcher is paramount. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[1][5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Handling Precautions: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[5][6][7]

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the diazotization of 6-methoxypyridin-3-amine followed by stannous chloride reduction is a reliable and well-established method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable intermediate for their synthetic endeavors. The principles and insights provided herein are intended to empower the user with a deep understanding of the chemical processes involved, fostering both successful synthesis and a culture of safety in the laboratory.

References

- Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.

- Google Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine.

- Google Patents. (2020).

-

Iraqi Journal of Science. (2019). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. [Link]

-

Iraqi Journal of Science. (2021). 6_2021_02_14!04_43_24_AM.docx. [Link]

-

Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Reddit. (2022). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. [Link]

-

U.S. Patent. (2003). SYNTHESIS OF HYDRAZINE AND CHLORINATED DERVATIVES OF BICYCLIC PYRIDAZINES. [Link]

- U.S. Patent. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride CAS number 524699-82-9

An In-Depth Technical Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (CAS 524699-82-9): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a substituted pyridylhydrazine, it combines the structural features of a pyridine ring—a common scaffold in medicinal chemistry—with the reactive potential of a hydrazine moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures. Its primary documented application is as a key precursor in the development of potent and selective enzyme inhibitors, most notably in the synthesis of GSK2256294, a clinical-stage inhibitor of soluble epoxide hydrolase (sEH). This guide provides a comprehensive technical overview of its properties, a plausible synthesis strategy, core reactivity, and a detailed examination of its application in drug discovery, tailored for researchers and drug development professionals.

The Strategic Value of Pyridylhydrazines in Medicinal Chemistry

The pyridine scaffold is one of the most prevalent heterocycles in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a drug molecule.[1] The hydrazine functional group, in turn, is a powerful nucleophile and a versatile precursor for constructing a wide array of other nitrogen-containing heterocycles, such as indoles, pyrazoles, and pyridazines.[2][3]

This compound capitalizes on both these features. The methoxy group on the pyridine ring can influence electronic properties and provide an additional vector for molecular interactions, while the hydrazine at the 3-position offers a reactive handle for elaboration. This positions the molecule as a high-value starting material for generating libraries of complex compounds in the pursuit of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[4][5]

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of this reagent. As a dihydrochloride salt, it is expected to be a crystalline solid with improved stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 524699-82-9 | [6] |

| Molecular Formula | C₆H₁₁Cl₂N₃O | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | General Chemical Knowledge |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] | [7] |

| Hazard Statements | GHS07 Signal Word: Warning. H302: Harmful if swallowed.[7] | [7] |

Self-Validating Protocol for Handling and Storage: To ensure experimental reproducibility, it is imperative to handle the compound under conditions that prevent degradation.

-

Inert Atmosphere: Upon receipt, immediately transfer the manufacturer's container into a nitrogen- or argon-filled glovebox or desiccator.

-

Aliquotting: Weigh out the desired quantities for experiments within the inert atmosphere to prevent exposure to air and moisture, which can oxidize the hydrazine moiety.

-

Temperature Control: Store the main container and any aliquots in a refrigerator at the recommended 2-8°C.[7]

-

Solvent Preparation: When preparing solutions, use anhydrous solvents to avoid hydrolysis and other side reactions.

Plausible Synthesis and Purification

While specific vendor-proprietary synthesis routes may vary, a chemically sound and widely practiced method for preparing aryl and heteroaryl hydrazines is through the diazotization of an amino precursor followed by reduction.[8] This established pathway provides a reliable and scalable approach.

Proposed Synthetic Workflow: The logical precursor for (6-Methoxy-pyridin-3-yl)-hydrazine is 3-Amino-6-methoxypyridine. The synthesis proceeds in two classical steps:

-

Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., HCl) at low temperatures (0–5 °C).

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine, typically using a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.[8]

Caption: Proposed synthesis of this compound.

Exemplary Laboratory Protocol:

-

Causality: This protocol is designed for high conversion and controlled reaction conditions. The low temperature in Step 1 is critical to prevent the unstable diazonium salt from decomposing. The use of SnCl₂ is a standard, reliable method for reducing diazonium salts to hydrazines.[8]

-

Setup: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel with 3-Amino-6-methoxypyridine (1.0 eq) and concentrated hydrochloric acid (approx. 4 volumes). Cool the mixture to 0°C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine slurry, maintaining the internal temperature below 5°C. Stir for 1 hour at this temperature after the addition is complete.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated HCl. Cool this solution to 0°C. Add the diazonium salt slurry from Step 2 to the SnCl₂ solution slowly, ensuring the temperature does not exceed 10°C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the disappearance of the diazonium intermediate.

-

Isolation: The product, as the dihydrochloride salt, will often precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold ethanol and then diethyl ether to remove residual impurities. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. Dry the final product under vacuum to yield this compound as a solid.

Core Reactivity: The Nucleophilic Hydrazine

The synthetic utility of this reagent is dominated by the nucleophilic character of the terminal nitrogen atom of the hydrazine group.[9] Its most fundamental and important reaction is condensation with aldehydes or ketones to form hydrazones. This reaction is the gateway to a multitude of more complex transformations.

The Fischer Indole Synthesis: A prime example of the utility of hydrazones derived from pyridylhydrazines is the Fischer indole synthesis. This powerful acid-catalyzed reaction converts a phenyl- or heteroaryl-hydrazone into an indole ring system, a core structure in countless natural products and pharmaceuticals.[10][11]

Caption: Core reactivity workflow: Hydrazone formation and the Fischer Indole Synthesis.

This reactivity makes (6-Methoxy-pyridin-3-yl)-hydrazine a valuable tool for synthesizing novel, substituted indoles with a methoxypyridyl moiety, which can be explored for various biological activities.

Application Profile: Synthesis of the sEH Inhibitor GSK2256294

A significant, documented application of (6-Methoxy-pyridin-3-yl)-hydrazine is in the synthesis of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH).[12][13]

Therapeutic Context: The sEH Pathway Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial anti-inflammatory, vasodilatory, and analgesic effects.[13] By inhibiting sEH, the levels of protective EETs are increased. This makes sEH a compelling therapeutic target for a range of conditions, including cardiovascular diseases and chronic obstructive pulmonary disease (COPD).[12][14] GSK2256294 has shown picomolar inhibitory potency against human sEH and has been evaluated in clinical trials.[13][15]

Role in the Synthesis of GSK2256294: In the synthesis of GSK2256294, (6-Methoxy-pyridin-3-yl)-hydrazine serves as a key nucleophile to construct the central heterocyclic core of the drug molecule. It reacts with a suitable electrophilic partner to form a stable ring system that correctly positions the other pharmacophoric elements for optimal binding to the sEH active site.

Caption: Role of the title compound in the synthesis of the sEH inhibitor GSK2256294.

Exemplary Protocol for Core Formation: This protocol illustrates the type of reaction where the title compound would be employed.

-

Causality: The choice of a polar aprotic solvent like DMF or DMA facilitates the reaction between the charged hydrazine salt (or its in-situ-formed free base) and the electrophile. The use of a non-nucleophilic base is crucial to deprotonate the hydrazine hydrochloride without competing in the main reaction. Heat is applied to overcome the activation energy for the cyclization step.

-

Setup: To a solution of the appropriate electrophilic precursor (e.g., a chloro-substituted triazine, 1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF), add this compound (1.05 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq), to the mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by LCMS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to yield the desired heterocyclic core of GSK2256294.

Future Outlook

This compound is more than just a precursor to a single clinical candidate. It represents a versatile platform for drug discovery. Its inherent structural features make it an ideal starting point for:

-

Fragment-Based Drug Design: The methoxypyridyl moiety can serve as an initial fragment for screening against biological targets.

-

Kinase Inhibitor Scaffolds: The pyridyl-hydrazine motif is a component of various kinase inhibitors, and this specific reagent allows for the exploration of novel chemical space in that domain.[4][16]

-

Diversity-Oriented Synthesis: Its ability to readily form hydrazones and subsequently cyclize into diverse heterocyclic systems (indoles, pyrazoles, triazoles) makes it a powerful tool for generating libraries of compounds for high-throughput screening.

For drug development professionals, this compound is a strategic intermediate that enables the efficient construction of complex, biologically relevant molecules, shortening synthetic routes and accelerating the path to novel drug candidates.

References

-

ResearchGate. (n.d.). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available at: [Link]

-

NIH. (n.d.). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Available at: [Link]

-

NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]

-

YouTube. (2023). What Is Pyridine Used For In Organic Chemistry?. Available at: [Link]

-

e-Century Publishing Corporation. (2023). Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Available at: [Link]

-

PubChem. (n.d.). (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Available at: [Link]

-

ACS Publications. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Available at: [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

-

PubMed. (n.d.). Recent advances in the development of multi-kinase inhibitors. Available at: [Link]

-

RSC Publishing. (n.d.). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. Available at: [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Available at: [Link]

-

arkat usa. (n.d.). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Available at: [Link]

-

PubMed. (n.d.). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Available at: [Link]

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.

-

ResearchGate. (n.d.). (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 5. Recent advances in the development of multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 524699-82-9 | CAS DataBase [m.chemicalbook.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. medchemexpress.com [medchemexpress.com]

- 16. scienceopen.com [scienceopen.com]

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and a robust, well-documented synthetic pathway, including mechanistic insights into each transformation. The guide details standard protocols for structural elucidation and quality control, ensuring researchers can confidently verify the identity and purity of the compound. Furthermore, we explore its primary application as a nucleophilic precursor for the synthesis of bioactive hydrazones, a scaffold present in numerous therapeutic candidates. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical intermediate.

Introduction to the Pyridyl-Hydrazine Scaffold

Pyridyl-hydrazines are a class of heterocyclic compounds of significant interest in the field of drug discovery. The pyridine ring, a bioisostere of benzene, is a prevalent motif in pharmaceuticals, imparting favorable properties such as aqueous solubility and the ability to participate in hydrogen bonding. The attached hydrazine moiety (-NH-NH₂) is a potent nucleophile and a versatile functional handle. This combination makes pyridyl-hydrazines highly valuable precursors for constructing more complex molecular architectures, particularly through the formation of hydrazone linkages. Hydrazide-hydrazones are recognized for a wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antitumor properties[1].

This compound, specifically, offers a strategically functionalized scaffold. The methoxy group at the 6-position acts as an electron-donating group, modulating the electronic properties of the pyridine ring, while the hydrazine at the 3-position is poised for facile reaction with electrophiles, most notably the carbonyl group of aldehydes and ketones.

Physicochemical and Structural Properties

The dihydrochloride salt form of the title compound enhances its stability and solubility in polar solvents, making it a convenient material for laboratory use.

Chemical Identity

| Property | Value | Reference |

| Systematic Name | This compound | - |

| Molecular Formula | C₆H₁₁Cl₂N₃O | [2] |

| Molecular Weight | 212.08 g/mol | [2] |

| CAS Number | 524699-82-9 | [3] |

| Canonical SMILES | COC1=CC=C(C=N1)NN.Cl.Cl | - |

Predicted Spectroscopic Profile

| Technique | Predicted Observations | Rationale |

| ¹H NMR (D₂O) | δ ~8.0 (s, 1H, H-2), ~7.5 (d, 1H, H-4), ~7.0 (d, 1H, H-5), ~4.0 (s, 3H, -OCH₃) | Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5). The H-2 proton, adjacent to the nitrogen and ortho to the hydrazine, is expected to be the most deshielded. The methoxy protons will be a sharp singlet around δ 4.0. The acidic N-H protons will exchange with D₂O and become invisible. |

| ¹³C NMR (D₂O) | δ ~165 (C-6), ~140 (C-2), ~135 (C-4), ~125 (C-3), ~115 (C-5), ~55 (-OCH₃) | The carbon bearing the methoxy group (C-6) will be the most downfield. Other aromatic carbons will appear in the δ 110-150 range. The methoxy carbon will be around δ 55. |

| FT-IR (KBr Pellet) | 3200-2700 cm⁻¹ (broad, N-H⁺ stretch), ~1600 cm⁻¹ (C=N, C=C stretch), ~1250 cm⁻¹ (C-O stretch) | The broad absorption in the high-frequency region is characteristic of the ammonium (-NH₂-NH₃⁺) salt. Aromatic ring stretching and the ether C-O stretch are expected in their typical regions. |

| Mass Spec. (ESI+) | m/z = 140.08 [M+H]⁺ | The expected mass for the protonated free base (C₆H₁₀N₃O⁺). |

Synthesis and Mechanistic Insights

The synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine is a classic multi-step process in heterocyclic chemistry, proceeding from a readily available pyridine precursor. The following protocol represents a robust and logical pathway grounded in well-established reactions.[4][5][6][7][8][9]

Retrosynthetic Analysis & Strategy

The hydrazine moiety can be installed from an amino group via a diazonium salt intermediate. The amino group, in turn, is derived from the reduction of a nitro group. This retrosynthetic approach points to 2-methoxy-5-nitropyridine as a key intermediate, which is accessible through the nitration of 2-methoxypyridine.

Detailed Synthesis Protocol

Step 1: Nitration of 2-Methoxypyridine to 2-Methoxy-5-nitropyridine

-

To a stirred mixture of concentrated sulfuric acid, add 2-methoxypyridine (1.0 eq) portion-wise while maintaining the temperature below 10 °C using an ice bath.

-

Once addition is complete, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-3 hours until TLC or LC-MS analysis indicates full consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

-

Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methoxy-5-nitropyridine.[4]

-

Causality: The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic aromatic substitution and directs the incoming nitro group primarily to the 5-position.[4] Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Step 2: Reduction to 6-Methoxy-pyridin-3-amine

-

Suspend 2-methoxy-5-nitropyridine (1.0 eq) in ethanol or methanol in a flask equipped with a magnetic stirrer.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise. The reaction is exothermic.

-

Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and neutralize by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >8.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxy-pyridin-3-amine.[5][8][10]

-

Causality: Stannous chloride in acidic media is a classic and effective reducing agent for converting aromatic nitro groups to primary amines.[6][7] The tin(II) species is oxidized to tin(IV) as it reduces the nitro group.

Step 3 & 4: Diazotization and Reduction to this compound

-

Dissolve 6-methoxy-pyridin-3-amine (1.0 eq) in concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9][11]

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold stannous chloride solution. A precipitate should form.

-

Allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature.

-

Collect the solid precipitate by filtration, wash thoroughly with a small amount of cold ethanol and then diethyl ether to remove impurities and residual acid.

-

Dry the solid under vacuum to yield this compound as a stable salt.[6][7]

-

Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium salt.[9] This intermediate is highly reactive and typically unstable at room temperature, necessitating the low-temperature conditions. The subsequent reduction of the diazonium salt with SnCl₂ is a well-established method to form the corresponding hydrazine derivative.[6][7] The product precipitates from the acidic medium as its dihydrochloride salt.

Synthesis Workflow Diagram```dot

Caption: General reaction scheme for the synthesis of hydrazones.

This straightforward and high-yielding reaction allows for the rapid generation of diverse libraries of molecules for biological screening. By varying the carbonyl component (R and R'), chemists can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound, like most hydrazine derivatives, should be handled with care. It is presumed to be toxic and an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important intermediate for chemical and pharmaceutical research. Its molecular structure, characterized by a methoxy-substituted pyridine ring and a reactive hydrazine group, makes it an ideal starting point for the synthesis of diverse compound libraries. The well-defined synthetic route, proceeding through nitration, reduction, diazotization, and a final reduction, is robust and relies on fundamental organic transformations. The principal value of this compound lies in its facile conversion to a wide array of hydrazone derivatives, a chemical class consistently delivering promising candidates for drug discovery programs.

References

- CN105523995A. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.

-

Wikipedia. (2023). Diazonium compound. Retrieved from [Link]

-

Sa, G. S., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Arkat USA. Retrieved from [Link]

- CN102910670A. (2013). Method for reducing stannic chloride. Google Patents.

-

Chemistry Stack Exchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (2015). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines. Request PDF. Retrieved from [Link]

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

-

Al-Omary, F. A., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Retrieved from [Link]

- CN101508676B. (2012). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.

-

ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]

-

Loba Chemie. (n.d.). 5341-61-7 CAS | HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]

- CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

-

ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Retrieved from [Link]

-

Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine and 2-Aminopyridine 1-Oxide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1830-1834. Retrieved from [Link]

-

Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, 1830-1834. Retrieved from [Link]

- CN104447522A. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. molcore.com [molcore.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nnpub.org [nnpub.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

(6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

This guide provides an in-depth technical overview of the critical physicochemical properties of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, a heterocyclic hydrazine derivative of interest in pharmaceutical research and development. Given the reactive nature of the hydrazine moiety, a thorough understanding of its solubility and stability is paramount for successful formulation, analytical method development, and regulatory compliance. This document outlines a systematic approach to characterizing these attributes, grounded in established principles of pharmaceutical sciences and regulatory expectations.

Compound Overview and Physicochemical Properties

This compound is a substituted pyridine hydrazine salt. The presence of the basic pyridine ring, the nucleophilic hydrazine group, and the methoxy substituent dictates its chemical behavior. As a dihydrochloride salt, it is expected to be a white to off-white crystalline solid.[1]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale and Implications |

| Molecular Formula | C₆H₁₁Cl₂N₃O | Based on chemical structure. |

| Molecular Weight | 212.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of small organic molecules.[1] |

| pKa | (Estimated) Pyridine N: ~4-5; Hydrazine N: ~7-8 | The pyridine nitrogen is less basic due to the electron-withdrawing nature of the ring. The hydrazine nitrogens' basicity is influenced by the aromatic system. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and one of the hydrazine nitrogens are protonated. |

| LogP | (Estimated) ~0.5 - 1.5 | The methoxy group increases lipophilicity, while the hydrazine and pyridine moieties contribute to hydrophilicity. The salt form will significantly increase aqueous solubility. |

| Melting Point | Decomposes at elevated temperatures. | Hydrazine salts can be thermally labile.[1] |

Solubility Characterization

A comprehensive understanding of the solubility profile is fundamental for developing viable formulations. The dihydrochloride salt form of (6-Methoxy-pyridin-3-yl)-hydrazine is anticipated to exhibit good aqueous solubility.

Recommended Solvents for Initial Screening:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) are crucial for understanding its behavior in a physiological context.

-

Organic Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are common solvents for analytical and in vitro studies.

Experimental Protocol for Equilibrium Solubility Determination:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are a regulatory requirement and a critical tool for elucidating the intrinsic stability of a drug substance.[2][3][4] These studies help to identify potential degradation products and establish degradation pathways, which is essential for the development of stability-indicating analytical methods.[5]

Rationale for Stress Conditions:

The selection of stress conditions is based on the chemical structure of this compound. The hydrazine moiety is susceptible to oxidation, while the overall molecule may be prone to hydrolysis and photolysis.[6]

Diagram 1: Key Stress Factors for this compound Stability

Caption: Forced degradation stress conditions for this compound.

Experimental Workflow for Forced Degradation Studies:

Diagram 2: Workflow for Forced Degradation and Analysis

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation:

A target degradation of 5-20% is generally considered appropriate to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Neutralize with an equivalent amount of base before analysis. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 8 hours | Hydrazines can be sensitive to base. Neutralize with an equivalent amount of acid before analysis. |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | The hydrazine moiety is expected to be highly susceptible to oxidation. |

| Thermal (Solid) | 80 °C | 7 days | Store the solid compound in a controlled temperature oven. | |

| Thermal (Solution) | 60 °C | 7 days | Prepare a solution in a suitable solvent (e.g., water). | |

| Photostability | ICH Q1B conditions (UV & Vis) | Room Temp. | As per ICH Q1B | Expose both solid and solution samples. A control sample should be wrapped in foil. |

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradants.[7][8]

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a versatile choice for separating the parent compound from its more polar or non-polar degradants.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve all components.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength for quantification.

-

Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is essential for obtaining molecular weight information on the degradation products, which is the first step in their structural elucidation.

Potential Degradation Pathways

Based on the known chemistry of hydrazines and pyridines, several degradation pathways can be anticipated.

-

Oxidation of the Hydrazine: This is often the primary degradation route for hydrazine-containing compounds.[6] The hydrazine moiety can be oxidized to a diazene, which can undergo further reactions.

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the C-N bond between the pyridine ring and the hydrazine group could occur.

-

Reactions of the Pyridine Ring: While generally stable, the pyridine ring could undergo reactions under extreme conditions, although this is less likely than reactions involving the hydrazine group.

Handling and Storage Recommendations

Given the reactive and potentially hazardous nature of hydrazine derivatives, proper handling and storage procedures are essential.[9][10][11][12]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with strong oxidizing agents, strong bases, and metals.[1]

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and air.

Conclusion

A thorough investigation of the solubility and stability of this compound is a critical, data-driven process that informs all stages of drug development. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically characterize this molecule. By anticipating potential liabilities such as oxidation and employing a comprehensive forced degradation strategy, scientists can develop stable formulations and reliable analytical methods, ultimately ensuring the quality and safety of the final drug product.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]

-

Bonacorso, H. G., Paim, G. R., Porte, L. M. F., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225. Retrieved from [Link]

-

Li, H., Xie, K., Huang, H., & Wang, S. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS ONE, 9(7), e103324. Retrieved from [Link]

-

PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. arxada.com [arxada.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Methoxypyridine Hydrazine Compounds

Executive Summary

This guide provides a comprehensive technical overview of methoxypyridine hydrazine compounds, a class of molecules with significant historical and contemporary relevance in medicinal chemistry. We will explore their origins, stemming from the serendipitous discovery of the antidepressant properties of hydrazine derivatives, and delve into the specific role of the methoxypyridine scaffold. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, mechanism of action, and analytical characterization of these compounds, grounded in the principles of causality and experimental validation. The narrative traces the evolution from early hydrazine chemistry to the targeted design of bioactive molecules, offering field-proven insights into their development and application.

Foundational Chemistry and Historical Context

The story of methoxypyridine hydrazines is built upon two fundamental pillars of organic and medicinal chemistry: the reactive hydrazine moiety and the versatile pyridine scaffold. Their convergence, driven by a series of pivotal discoveries, paved the way for new therapeutic avenues.

The Hydrazine Moiety: A Brief History

Hydrazine (N₂H₄) is a highly reactive inorganic compound first isolated in its pure anhydrous form in 1895 by the Dutch chemist Lobry de Bruyn.[1][2] The name "hydrazine" itself was coined two decades earlier, in 1875, by the Nobel laureate Emil Fischer during his work on organic derivatives, specifically the synthesis of phenylhydrazine.[2][3] Theodor Curtius was the first to synthesize hydrazine sulfate in 1887, laying the groundwork for understanding its basic properties.[1][3]

Initially of academic interest, hydrazine's potent reactivity and high heat of combustion led to its use as a rocket fuel component during World War II.[1][2][4] After the war, large stockpiles became available for industrial and pharmaceutical research, catalyzing its exploration as a chemical building block.[5][6] Its utility in chemical synthesis stems from its potent nucleophilicity and reducing power, enabling the formation of hydrazones, hydrazides, and various heterocyclic rings.[1][5]

The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a simple aromatic heterocycle, is a ubiquitous scaffold in drug design, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions. Its presence in numerous FDA-approved drugs highlights its importance.[7][8] The nitrogen atom in the ring modulates the molecule's basicity and electronic properties, which can be finely tuned through substitution. The introduction of a methoxy group (-OCH₃), for example, can significantly alter a compound's lipophilicity, metabolic stability, and receptor-binding affinity.[8][9]

The Serendipitous Discovery of Pyridine Hydrazide Bioactivity: The Iproniazid Story

The critical link between pyridine, hydrazine, and modern pharmacology was forged unexpectedly in the 1950s. Chemists at Hoffmann-La Roche had developed isoniazid (isonicotinic acid hydrazide), a simple pyridine hydrazide, as a highly effective treatment for tuberculosis.[10][11] In an effort to improve upon this, they synthesized an isopropyl derivative: iproniazid .[11][12]

While being tested on tuberculosis patients, iproniazid produced remarkable side effects, including euphoria, increased appetite, and psychostimulation.[6][11] Researchers astutely recognized these effects as potentially therapeutic for depression.[12] In 1957, systematic clinical studies confirmed iproniazid's efficacy as an antidepressant, marking the birth of the first monoamine oxidase inhibitor (MAOI) drug class.[11][13] This serendipitous discovery was a watershed moment, establishing a direct link between the metabolism of neurotransmitters and psychiatric disorders and launching the modern era of psychopharmacology.[12][13] Iproniazid, though later withdrawn due to hepatotoxicity, demonstrated the profound therapeutic potential of the pyridine hydrazine structure.[12][14]

The Emergence of Methoxypyridine Hydrazines

Building on the foundation laid by iproniazid, chemists began to systematically modify the pyridine hydrazine scaffold to optimize its therapeutic properties and mitigate side effects. The introduction of a methoxy group to the pyridine ring was a logical step in this evolution.

Rationale for Methoxy Substitution: A Structure-Activity Relationship (SAR) Perspective

The placement of substituents on the pyridine ring is a key strategy for modulating a drug's pharmacological profile. The methoxy group, in particular, offers several advantages:

-

Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can influence its interaction with biological targets.

-

Basicity Modulation: The position of the methoxy group can tune the basicity of the pyridine nitrogen, which affects solubility, membrane permeability, and receptor binding.[9] For example, a 2-methoxy group can lower the pKa of the pyridinium ion compared to an unsubstituted pyridine, a phenomenon attributed to inductive electron-withdrawing effects.[9]

-

Metabolic Stability: The methoxy group can block sites of potential metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity: It increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier—a critical feature for drugs targeting the central nervous system.

Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can significantly enhance antiproliferative and other biological activities.[8]

Key Examples of Methoxypyridine Hydrazine Compounds

Simple methoxypyridine hydrazines serve as crucial intermediates and building blocks for more complex drug molecules.[15] Two common examples are:

-

(6-Methoxy-pyridin-3-yl)-hydrazine (also known as 5-Hydrazino-2-methoxypyridine)

-

(2-Methoxy-pyridin-3-yl)-hydrazine hydrochloride

These compounds are frequently used in the synthesis of kinase inhibitors, MAO inhibitors, and other biologically active heterocyclic systems.[15][16]

Synthesis and Manufacturing

The synthesis of methoxypyridine hydrazines is typically achieved through well-established and robust chemical reactions, primarily nucleophilic aromatic substitution.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAAr)

The most common and industrially viable route involves the reaction of a halogenated methoxypyridine with hydrazine hydrate. In this reaction, the highly nucleophilic hydrazine displaces a halide (typically chloride or bromide) from the pyridine ring.

The general workflow for this synthesis is depicted below:

Caption: General workflow for synthesizing methoxypyridine hydrazines.

The choice of solvent and reaction temperature is critical for optimizing yield and minimizing the formation of byproducts.[17][18] Solvents can range from simple alcohols to higher-boiling-point options like N,N-dimethylpropanolamine, which can also act as an acid-binding agent.[17][19]

Detailed Experimental Protocol: Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine

This protocol is a representative example adapted from established methodologies for the synthesis of hydrazinopyridine derivatives.[17] It is designed as a self-validating system where successful execution relies on careful control of reaction parameters.

-

Materials:

-

5-Bromo-2-methoxypyridine (1 equivalent)

-

Hydrazine hydrate (80% solution, 5-10 equivalents)

-

Ethanol (or a suitable high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply line

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen) to create an oxygen-free atmosphere. This is crucial as hydrazine can be susceptible to oxidation.

-

Charging Reagents: To the flask, add 5-bromo-2-methoxypyridine and the solvent (e.g., ethanol). Begin stirring to dissolve the starting material.

-

Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the stirred solution. An excess is used to drive the reaction to completion and minimize the formation of undesired di-substituted products.[18]

-